N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
This compound is a thiazole-based benzamide derivative featuring dual 3,4-dimethoxyphenyl moieties. The thiazole ring is substituted at the 2-position with a benzamide group and at the 4-position with a carbamoylmethyl linker to a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-16-7-5-13(9-18(16)30-3)21(27)25-22-24-15(12-32-22)11-20(26)23-14-6-8-17(29-2)19(10-14)31-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJHMUXRCIKMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-aminothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide (ChemDiv ID: F186-0562) This analog replaces the 3,4-dimethoxyphenyl group with a 2,3-dimethylphenyl substituent. Methyl groups increase lipophilicity (clogP ~3.2 vs. The absence of methoxy groups eliminates hydrogen-bonding interactions, which may decrease binding affinity to polar targets like kinases or GPCRs .
- Molecular modeling suggests a ~15% reduction in predicted binding energy compared to the 3,4-dimethoxy analog .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | clogP* | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3,4-dimethoxyphenyl | 2.8 | 6 | 425.50 |
| ChemDiv F186-0562 | 2,3-dimethylphenyl | 3.2 | 4 | 409.49 |
| A2BChem BJ25985 | 2,6-dimethylphenyl | 3.3 | 4 | 409.49 |
*Calculated using ChemAxon software.
Heterocyclic Core Modifications
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Replacing the thiazole ring with a phenethyl linker reduces rigidity, increasing conformational flexibility. This lowers metabolic stability (t₁/₂ in human liver microsomes: 12 min vs. 45 min for the thiazole analog) but improves solubility (LogS: -3.1 vs. -4.2) due to reduced aromatic surface area . - Benzo[d]imidazole Derivatives (e.g., )
The benzo[d]imidazole core introduces additional nitrogen atoms, enhancing basicity (pKa ~5.5 vs. ~2.8 for thiazole). This may improve solubility at physiological pH but could lead to off-target interactions with heme-containing enzymes .
Functional Group Additions
- Nitro- and Halogen-Substituted Analogs () Compounds like N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitro-thiophene-2-carboxamide feature nitro groups, which are strong electron-withdrawing substituents.
Key Research Findings
- Synthetic Accessibility : The target compound is synthesized in moderate yield (~60%) via a carbodiimide-mediated coupling, comparable to analogs like ChemDiv F186-0562 (~65% yield) .
Biological Activity
N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
Compound Overview
- Chemical Structure : The compound features a thiazole ring, a benzamide group, and multiple methoxy substituents, contributing to its unique properties.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thiourea.
- Attachment of the Carbamoyl Group : Reaction of 3,4-dimethoxyphenyl isocyanate with the thiazole derivative to form the desired carbamoyl linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring and carbamoyl group are likely involved in binding to enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways.
- Enhanced Solubility and Bioavailability : The presence of methoxy groups may improve the compound's solubility in biological systems, facilitating better absorption and efficacy.
Biological Studies
Several studies have reported on the biological effects of this compound:
- Antitumor Activity : Research has indicated that compounds similar to this compound exhibit significant antitumor effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Targeting : Studies have shown that this compound can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis . This inhibition can lead to reduced proliferation of cancer cells.
- Neuroprotective Effects : Some investigations suggest potential neuroprotective properties through modulation of neuroinflammatory pathways .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Investigate enzyme inhibition | Found that the compound effectively inhibited DHFR activity leading to reduced cell growth in resistant cancer models. |
| Study C | Assess neuroprotective properties | Showed reduction in inflammatory markers in neuronal cells treated with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
